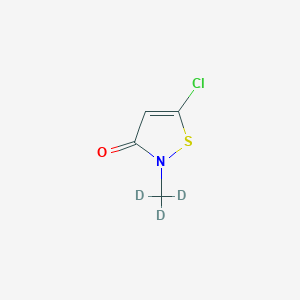

5-Chloro-2-methyl-3-isothiazolone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

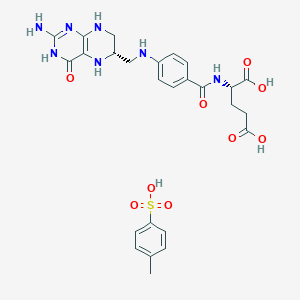

5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is an important chemical compound that has been widely used in scientific research and laboratory experiments. It is an isothiazolone derivative, which is a type of heterocyclic organic compound that contains a five-membered ring with one nitrogen atom and four carbon atoms. CMI-d3 has a wide range of applications, from drug development to environmental studies.

Applications De Recherche Scientifique

Role as a Preservative and Sensitizer

Kathon CG Review

A comprehensive analysis highlights Kathon CG, containing CMIT and MIT, as a significant cause of contact dermatitis in Europe and predicts a rise in sensitization cases in the US due to its increasing use in cosmetics and toiletries. Sensitization primarily occurs from applying moisturizing creams on damaged skin, with rinse-off products posing a lower risk due to dilution and brief skin contact time (de Groot & Weyland, 1988).

Isothiazolinone in Cosmetics

Another study identified Kathon CG (containing CMIT and its analogs) as a common contact allergen, with sensitization often resulting from use on damaged skin or healthy skin, particularly on the face and around the eyes. The research underscores the prevalence of contact allergy to Kathon CG in cosmetic product users (de Groot, 1987).

Environmental and Biological Impact

Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) Risk Assessment

A review focusing on rinse-off products containing MCI/MI, compounds related to CMIT, discusses the balance between antimicrobial effectiveness and allergic contact potential. This analysis suggests that with controlled use conditions, the risk of sensitization or allergic contact dermatitis from these preservatives is minimal, highlighting the importance of dosage and exposure in determining safety levels (Fewings & Menné, 1999).

Antimicrobial Triclosan and By-Products in the Environment

While not directly about CMIT-d3, this review covers triclosan, a compound with similar applications, detailing its environmental persistence, toxicity, and the generation of potentially more toxic by-products. The study emphasizes the environmental impact of widely used antimicrobial agents and the need for safer alternatives (Bedoux et al., 2012).

Mécanisme D'action

Target of Action

5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a significant chemical compound extensively employed in scientific research and laboratory experiments . It belongs to the isothiazolone derivative class, characterized by a five-membered ring comprising one nitrogen atom and four carbon atoms . The primary targets of CMI-d3 are the metabolic pathways involving dehydrogenase enzymes .

Mode of Action

Isothiazolones, including CMI-d3, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of the metabolic pathways involving dehydrogenase enzymes .

Biochemical Pathways

The affected biochemical pathways primarily involve dehydrogenase enzymes. These enzymes play a crucial role in the oxidation process, where they remove hydrogen atoms from a particular molecule . The disruption of these pathways by CMI-d3 leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .

Result of Action

The result of CMI-d3’s action is the rapid inhibition of growth and metabolism of the targeted cells, followed by irreversible cell damage leading to loss of viability . This makes CMI-d3 an effective antimicrobial agent, inhibiting the growth of a wide range of microorganisms.

Action Environment

The action, efficacy, and stability of CMI-d3 can be influenced by various environmental factors. For instance, the presence of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate, leading to larger values of Rct . .

Safety and Hazards

In pure form or in high concentrations, methylchloroisothiazolinone, a related compound, is a skin and membrane irritant and causes chemical burns . It’s reasonable to assume that 5-Chloro-2-methyl-3-isothiazolone-D3 may have similar hazards. It’s also noted to be very toxic to aquatic life with long-lasting effects .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)